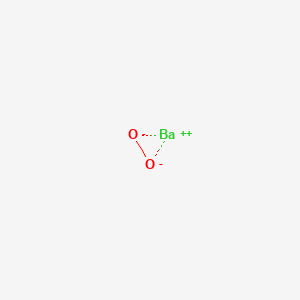
(3,3,3-Trifluoropropyl)benzene
Descripción general
Descripción
“(3,3,3-Trifluoropropyl)benzene” is a chemical compound with the molecular formula C9H9F3 . It is a structure that includes a benzene ring and a trifluoropropyl group .
Synthesis Analysis
The synthesis of “(3,3,3-Trifluoropropyl)benzene” involves a reaction run dry under N2 (g) atmosphere. To CuI (26 mg, 0.14 mmol) was added 1,1,1-trifluoro-3-iodopropane (1.0 g, 4.5 mmol) diluted in 5 mL dry THF. To this was added phenylmagnesium chloride (2.5 mL, 4.9 mmol, 2 M in THF). The reaction was stirred over night at room temperature .
Molecular Structure Analysis
The molecular structure of “(3,3,3-Trifluoropropyl)benzene” is characterized by a benzene ring attached to a trifluoropropyl group .
Chemical Reactions Analysis
The reaction of “(3,3,3-Trifluoropropyl)benzene” with benzaldehyde in the presence of fluoride anions afforded an allyl alcohol, which spontaneously isomerized to phenyl 3,3,3-trifluoropropyl ketone .
Physical And Chemical Properties Analysis
“(3,3,3-Trifluoropropyl)benzene” has a molecular weight of 174.163 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned for “(3,3,3-Trifluoropropyl)benzene” in the available literature .
Aplicaciones Científicas De Investigación
Reductive Defluorination
“(3,3,3-Trifluoropropyl)benzene” is used in the study of solvent-dependent reductive defluorination of aliphatic C-F bonds . This process involves the use of Sm(HMDS)2, a reducing agent, to break carbon-fluorine bonds . The study contributes to the understanding of how different solvents can affect the efficiency of reductive defluorination .
Synthesis of Hydrophobic Mesoporous Silica
“(3,3,3-Trifluoropropyl)benzene” is used as a modification agent to synthesize a highly hydrophobic mesoporous silica, TFP-MCM-41 . This material has outstanding adsorption properties for dibutyl phthalate (DBP), a commonly used plasticizer . The hydrophobic and hydrogen bond interactions between the 3,3,3-trifluoropropyl groups and DBP molecules contribute to the excellent adsorption affinity and selectivity .
Chromatography and Mass Spectrometry
“(3,3,3-Trifluoropropyl)benzene” is used in chromatography and mass spectrometry . These techniques are essential in the field of analytical chemistry for the separation, identification, and quantification of the components in a mixture .
Biopharma Production
“(3,3,3-Trifluoropropyl)benzene” is used in biopharma production . It could be used in the synthesis of pharmaceuticals, especially those that require fluorinated compounds .
Safety Controlled Environment and Cleanroom Solutions
“(3,3,3-Trifluoropropyl)benzene” is used in safety controlled environment and cleanroom solutions . Its unique properties could be beneficial in maintaining the integrity of these environments .
Chemical Research
“(3,3,3-Trifluoropropyl)benzene” is a valuable compound in chemical research . Its unique structure and properties make it an interesting subject for various chemical studies .
Safety And Hazards
Propiedades
IUPAC Name |
3,3,3-trifluoropropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMURJDGDBEMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166327 | |
| Record name | 3,3,3-Trifluoropropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3,3-Trifluoropropyl)benzene | |
CAS RN |
1579-80-2 | |
| Record name | 3,3,3-Trifluoropropylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,3-Trifluoropropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1579-80-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B74545.png)






![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)

